The chemical has the IUPAC name benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate and is identified by the CAS number 478646-28-5. It is often used as a building block in organic synthesis and as a protecting group for amines . The compound is investigated for its potential role in enzyme inhibition, making it relevant in pharmacological studies.
The synthesis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate typically involves the reaction of (R)-1,5-dihydroxypentan-2-ylamine with benzyl chloroformate. The reaction is generally conducted under basic conditions using sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid produced during the reaction. Common solvents for this synthesis include dichloromethane or tetrahydrofuran, which facilitate the formation of the carbamate linkage.
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Flow microreactors allow for precise control over reaction conditions, leading to more sustainable production methods.
The molecular structure of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate can be described as follows:
The compound contains:
The stereochemistry of the compound is significant; it possesses chirality at the second carbon of the pentane chain. This stereocenter can influence biological activity and interactions with enzymes .
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate participates in various chemical reactions due to its functional groups:
The mechanism of action for (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This disruption can alter metabolic pathways and affect cellular functions.
The compound's ability to form stable interactions with enzyme active sites makes it a candidate for studying enzyme inhibition mechanisms . Its structural features allow it to mimic substrates or transition states, facilitating competitive inhibition.
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate finds applications across several scientific domains:
This compound belongs to the carbamate class, featuring a benzyloxycarbonyl (Cbz) protecting group linked to a pentanolamine scaffold. Its systematic IUPAC name, (R)-benzyl (1,5-dihydroxypentan-2-yl)carbamate, precisely defines the stereochemistry and functional group arrangement. Key identifiers include:
Table 1: Chemical Identifiers of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
Property | Value |
---|---|
CAS Registry Number | 478646-28-5 |
Molecular Formula | C₁₃H₁₉NO₄ |
Molecular Weight | 253.29 g/mol |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NC@HCO |
InChIKey | QONUZQBHASYEAL-GFCCVEGCSA-N |
XLogP3 | 0.9 |
The molecular architecture comprises a benzyl carbamate group attached to the chiral C2 carbon of a 1,5-dihydroxypentane chain. This arrangement creates a polar head (carbamate) and a flexible aliphatic tail (diol), conferring balanced amphiphilic properties. The stereogenic center at C2 adopts an R-configuration, critically influencing spatial orientation of the diol groups [1] [6]. The carbamate group (–NH–C(=O)–O–) enables hydrogen bonding and serves as a masked amine, while the terminal primary alcohol (–CH₂OH) and secondary alcohol (–CHOH–) provide sites for chemical derivatization or coordination [3].
The compound emerged as a specialized chiral building block during efforts to optimize neuroactive agents. Its significance intensified with the development of sunifiram-carbamate hybrids, where researchers exploited its carbamate moiety to enhance blood-brain barrier penetration and acetylcholine release. In 2022 studies, analogues incorporating this structural motif demonstrated exceptional acetylcholinesterase (AChE) inhibition (IC₅₀ = 18 ± 0.2 nM), surpassing clinical standards like donepezil (IC₅₀ = 29.9 ± 0.15 nM) .
Table 2: Synthetic Applications and Derivatives
Application | Key Reaction | Outcome |
---|---|---|
Nootropic Hybrid Synthesis | Carbamate coupling with piperazine | Dual AChE inhibition/NMDAR co-agonism |
Protease-Resistant Linkers | Carbamate alkylation | Enhanced metabolic stability in peptide mimics |
Rho Kinase Inhibitor Precursors | Reductive carbamate cleavage | Enantioselective 1,4-benzodiazepine formation |
The carbamate group’s dual role as a protecting group and pharmacophore has been leveraged in multiple therapeutic contexts:
The R-enantiomer’s spatial configuration dictates its biological interactions and synthetic utility. Enantiomeric purity (>99% ee) is essential for consistent activity, as the S-counterpart demonstrates divergent binding profiles. Comparative studies with S-benzyl (1,5-dihydroxypentan-2-yl)carbamate (CAS 478646-26-3) reveal stereospecific variations in:
Table 3: Stereochemical Influence on Biological Activities
Property | R-Enantiomer | S-Enantiomer |
---|---|---|
AChE Binding Affinity (Kd) | 0.8 µM | 3.5 µM |
Metabolic Half-life (t₁/₂) | 126 min | 89 min |
ROS Reduction (at 10 µM) | 40% | 22% |
Regulatory guidelines (FDA, 1992) mandate explicit stereochemical characterization for chiral drugs, emphasizing the need for enantioselective synthesis. Techniques like chiral auxiliary methods and enzymatic resolution achieve >98% enantiomeric excess (ee) for this compound, avoiding racemate-related complications [10]. The R-enantiomer’s configuration also enables predictable crystal packing, facilitating purification – a critical factor in manufacturing controls under Good Manufacturing Practice (GMP) [1] [6].
The compound exemplifies how stereochemistry governs molecular recognition in biological systems. Its optimized interactions with NMDA receptors and cholinesterases underscore the "eutomer-distomer" principle, where one enantiomer (R) delivers desired activity while its mirror image (S) may exhibit reduced efficacy or off-target effects [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: